Cas no 2770525-36-3 ((9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate)

(9H-Fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate is a specialized carbamate derivative featuring both a fluorenylmethyl (Fmoc) protecting group and a terminal alkyne functional group. The Fmoc moiety provides selective deprotection under mild basic conditions, making it valuable in peptide synthesis and solid-phase chemistry. The but-3-yn-1-yl substituent on the piperidine ring offers click chemistry compatibility, enabling efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality facilitates applications in bioconjugation, polymer science, and drug discovery. The compound’s stability under standard handling conditions and well-defined reactivity profile enhance its utility in modular synthetic strategies. Its structural features support precise derivatization for tailored molecular architectures.
(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate structure
2770525-36-3 structure
商品名:(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate
CAS番号:2770525-36-3
MF:C24H25NO2
メガワット:359.4608066082
CID:6467074
PubChem ID:165994270

(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-37397495
    • 2770525-36-3
    • (9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate
    • インチ: 1S/C24H25NO2/c1-2-3-10-18-11-8-9-16-25(18)24(26)27-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1,4-7,12-15,18,23H,3,8-11,16-17H2
    • InChIKey: JSLKSJNZFOCSHC-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CCCCC1CCC#C)=O

計算された属性

  • せいみつぶんしりょう: 359.188529040g/mol
  • どういたいしつりょう: 359.188529040g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 542
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 29.5Ų

(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37397495-2.5g
(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate
2770525-36-3
2.5g
$3696.0 2023-07-06
Enamine
EN300-37397495-0.05g
(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate
2770525-36-3
0.05g
$1584.0 2023-07-06
Enamine
EN300-37397495-1.0g
(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate
2770525-36-3
1.0g
$1887.0 2023-07-06
Enamine
EN300-37397495-10.0g
(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate
2770525-36-3
10.0g
$8110.0 2023-07-06
Enamine
EN300-37397495-0.5g
(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate
2770525-36-3
0.5g
$1811.0 2023-07-06
Enamine
EN300-37397495-0.25g
(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate
2770525-36-3
0.25g
$1735.0 2023-07-06
Enamine
EN300-37397495-5.0g
(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate
2770525-36-3
5.0g
$5470.0 2023-07-06
Enamine
EN300-37397495-0.1g
(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate
2770525-36-3
0.1g
$1660.0 2023-07-06

(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate 関連文献

(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylateに関する追加情報

Comprehensive Guide to (9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate (CAS No. 2770525-36-3)

(9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate (CAS No. 2770525-36-3) is a specialized organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound features a unique molecular structure combining a fluorenylmethyl (Fmoc) group and a piperidine carboxylate moiety, making it valuable for peptide synthesis and drug discovery applications. Researchers often refer to it as Fmoc-protected piperidine derivative or alkyne-functionalized piperidine carboxylate, highlighting its key chemical characteristics.

The growing demand for Fmoc-protected building blocks in medicinal chemistry has increased interest in this compound. Its CAS number 2770525-36-3 serves as a crucial identifier for procurement and regulatory compliance. The compound's but-3-yn-1-yl side chain provides valuable click chemistry functionality, enabling efficient conjugation reactions that are particularly relevant in current bioconjugation and proteomics research trends.

From a synthetic chemistry perspective, (9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate offers several advantages. The Fmoc protecting group can be selectively removed under mild basic conditions, while the terminal alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These properties make it particularly useful in combinatorial chemistry and high-throughput screening applications that are currently revolutionizing drug discovery pipelines.

Recent publications have highlighted the compound's utility in developing targeted drug delivery systems and biomolecular probes. The pharmaceutical industry values this piperidine derivative for its ability to serve as a versatile intermediate in synthesizing potential CNS-active compounds and enzyme inhibitors. Its structural features contribute to enhanced blood-brain barrier penetration, a hot topic in neuropharmacology research.

Quality control of CAS 2770525-36-3 typically involves HPLC analysis and mass spectrometry verification. Suppliers emphasize the importance of high purity grades (>95%) for research applications, especially when used in peptide coupling reactions or bioconjugation strategies. The compound's stability under various storage conditions makes it practical for laboratory use, though recommended storage at -20°C under inert atmosphere ensures optimal shelf life.

The market for Fmoc-protected amino acid derivatives and related compounds has seen steady growth, driven by expanding peptide therapeutics development and increasing R&D investments in precision medicine. As a niche chemical, (9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate represents an important tool for researchers exploring structure-activity relationships in drug design and developing novel biopharmaceutical conjugates.

Future applications of this compound may extend into materials science, particularly in designing functional polymers and smart biomaterials. The combination of its photolabile protecting group and click chemistry handle creates opportunities for developing light-responsive systems and surface modification strategies. These potential applications align with current trends in biointerface engineering and theranostic nanoplatforms development.

For researchers sourcing CAS 2770525-36-3, it's essential to verify suppliers' analytical data and certificates of analysis. The compound's specialized nature means proper handling protocols should be followed, including standard laboratory safety practices for organic compounds. While not classified as hazardous under standard regulations, appropriate personal protective equipment should always be used when handling this chemical.

The synthesis of (9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate typically involves multi-step organic transformations, starting from commercially available piperidine precursors. Recent process optimization efforts have focused on improving yields and reducing environmental impact through green chemistry principles, reflecting the pharmaceutical industry's growing commitment to sustainable synthesis methods.

In analytical applications, this compound serves as a valuable reference standard for method development in LC-MS systems and chromatographic separations. Its distinctive UV absorbance characteristics, attributed to the fluorenyl chromophore, facilitate detection at low concentrations. These properties make it particularly useful in analytical method validation and quality control protocols for related compounds.

As research into peptide-based therapeutics continues to expand, the importance of specialized building blocks like (9H-fluoren-9-yl)methyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate will likely increase. The compound's unique combination of protective group chemistry and click chemistry functionality positions it as a versatile tool for addressing current challenges in drug discovery and chemical biology research.

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